molecular formula C22H21N5O B5611503 N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No. B5611503
M. Wt: 371.4 g/mol
InChI Key: LNYLPDVZXPOKNA-UHFFFAOYSA-N
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Description

This compound is part of a broader family of molecules that have been explored for their potential in therapeutic applications due to their unique structural and functional properties. The research has primarily focused on synthesizing novel derivatives and evaluating their activities against different biological targets, indicative of their relevance in drug discovery and development.

Synthesis Analysis

The synthesis of related compounds involves strategic modifications to the core structure to enhance biological activity. For instance, a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid exhibited potent antiproliferative activities against human cancer cell lines, suggesting a methodological framework for synthesizing compounds with enhanced cytotoxic activities (Şeyma Cankara Pirol et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of compounds within this family often involves exploring the electronic and spatial configuration to understand their interaction with biological targets. For example, compounds synthesized for antibacterial activity demonstrated the importance of structural features in their biological efficacy (J. Domagala et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving these compounds typically aim at introducing or modifying functional groups to enhance pharmacological profiles. The design of potent GlyT1 inhibitors exemplifies the strategic functionalization of molecules to achieve desired biological activities (Shuji Yamamoto et al., 2016).

Physical Properties Analysis

The physical properties of these molecules, such as solubility, stability, and crystallinity, are crucial for their pharmacokinetic profiles. Studies focusing on the synthesis of novel series and their physical characterization provide insights into optimizing these properties for better drug-like qualities (R. S. Joshi et al., 2011).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, bond formation, and interaction with biological molecules, is essential for drug development. Research on the molecular interaction of related compounds with biological receptors sheds light on the significance of chemical properties in defining their biological activities (J. Shim et al., 2002).

properties

IUPAC Name

N-[1-(2-methylpyrazol-3-yl)propyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-3-18(21-10-13-24-27(21)2)26-22(28)17-14-20(15-8-11-23-12-9-15)25-19-7-5-4-6-16(17)19/h4-14,18H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYLPDVZXPOKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NN1C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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